Scientific Field: Materials Science
Application Summary: Undecyl disulfide is used as a surfactant in the solvothermal synthesis of mono-dispersed molybdenum disulfide solid spheres. These spheres have diameters ranging from 0.5 to 2 μm .
Experimental Procedure: The synthesis is carried out using a homemade quaternary ammonium salt of 2-undecyl-1-dithioureido-ethyl-imidazoline (SUDEI) as a surfactant . The resulting solid spheres are characterized by transmission electron microscopy (TEM), scanning electron microscopy (SEM), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) .
Results: The synthesized molybdenum disulfide solid spheres have numerous applications such as a catalyst for an electrode in high-energy density batteries, an intercalation host to form new materials, and a solid lubricant for high vacuum applications .
Scientific Field: Polymer Chemistry
Application Summary: Undecyl disulfide is used in the synthesis of degradable polyolefins. Disulfide bonds are dynamic covalent bonds, which are easy to cleave and reform upon chemical stimulus .
Experimental Procedure: The synthesis involves the copolymerization of diallyl disulfide with cyclooctene using the second-generation Grubbs catalyst under mild conditions . This allows for the synthesis of copolymers with adjustable disulfide content ranging from 0.7 to 8.5 mol% .
Results: The resulting polyolefins with disulfide insertion retain excellent thermal processability and exhibit degradability . Treatment of the copolymer (8.5 mol% disulfide content) with tri-n-butylphosphine resulted in a significant reduction in molecular weight from 5.8 kg·mol −1 to 1.6 kg·mol −1 .
Scientific Field: Environmental Science
Application Summary: Undecyl disulfide is used in the synthesis of a composite material for wastewater treatment. This composite material is capable of removing organic dyes from solution through both adsorption and photocatalytic degradation .
Experimental Procedure: The composite material is created by combining reduced graphene oxide aerogel, titanium dioxide, and molybdenum disulfide .
Results: The composite material shows potential for application in wastewater treatment .
Scientific Field: Chemical Science
Application Summary: Undecyl disulfide is used in the formation of plexcitonic antenna complexes, which are inspired by photosynthetic light-harvesting complexes . These complexes are formed by attaching chlorophylls to poly (cysteine methacrylate) (PCysMA) scaffolds grown by atom-transfer radical polymerisation from gold nanostructure arrays .
Experimental Procedure: The synthesis involves the attachment of chlorophylls to PCysMA scaffolds grown by atom-transfer radical polymerisation from gold nanostructure arrays .
Results: These plexcitonic antenna complexes display pH- and temperature-responsiveness, facilitating active control of plasmon–exciton coupling . They may offer a versatile route to programmable molecular photonic materials .
Scientific Field: Colloid and Polymer Science
Application Summary: Undecyl disulfide is used in the synthesis of redox-responsive block copolymer micelles . These micelles have been studied extensively as drug carriers .
Experimental Procedure: The synthesis involves the copolymerization of diallyl disulfide with cyclooctene using the second-generation Grubbs catalyst under mild conditions .
Results: The resulting micelles present more significant variations under redox condition in comparison with (mPEG-PCL-S)2 micelles . The DOX released faster and more from diselenide micelles than disulfide micelles .
Application Summary: Undecyl disulfide is used as an ATRP initiator commonly used to functionalize noble metal surfaces, and in the preparation of polymer brushes and biodegradable hydrogels .
Experimental Procedure: The synthesis involves the use of Undecyl disulfide as an ATRP initiator .
Results: The resulting polymers can be used to introduce a temperature and light sensitive cleavable region into the polymer .
Undecyl disulfide is an organosulfur compound characterized by the presence of a disulfide bond (-S-S-) linking two undecyl groups (C11H23). This compound is notable for its unique structural properties, which influence its chemical reactivity and biological activity. The molecular formula of undecyl disulfide is C22H46S2, and it is commonly used in various chemical and biological applications due to its ability to participate in redox reactions and its role as a precursor in the synthesis of other organosulfur compounds.
Research indicates that undecyl disulfide exhibits significant biological activity. It has been studied for its potential antimicrobial properties, as well as its role in modulating cellular processes through redox signaling. The presence of sulfur atoms allows this compound to interact with various biological molecules, potentially influencing enzyme activity and cellular signaling pathways. Specific studies have highlighted its effectiveness against certain bacterial strains, suggesting potential applications in pharmaceutical formulations .
The synthesis of undecyl disulfide can be achieved through several methods:
Undecyl disulfide finds applications across various fields:
Studies on the interactions of undecyl disulfide with biological systems have revealed its potential as a modulator of redox states within cells. Research indicates that it can influence the activity of various enzymes involved in metabolic processes. Additionally, interaction studies suggest that undecyl disulfide may enhance the efficacy of certain drugs when used in combination therapies, particularly those targeting oxidative stress-related conditions .
Several compounds share structural similarities with undecyl disulfide. Here are some notable examples:
Undecyl disulfide's uniqueness lies in its balance between hydrophobicity due to the long undecyl chains and reactivity provided by the disulfide bond. This combination allows it to function effectively in both biological systems and synthetic applications, making it a versatile compound in research and industry.
Industrial production of undecyl disulfide primarily employs large-scale oxidative processes that balance economic efficiency with high product yields. The most prevalent industrial synthesis route involves the oxidative coupling of undecyl mercaptan under basic conditions [1]. This method utilizes air or oxygen as the oxidant in the presence of a copper-based catalyst system, typically operating at temperatures between 35-50°C [1].
The industrial process follows a continuous methodology where undecyl mercaptan is dissolved in an alkaline sodium hydroxide solution, forming sodium undecyl mercaptide. A copper sulfate pentahydrate catalyst (typically 20-2000 grams per gram of mercaptan) is introduced along with controlled air sparging [1]. The reaction proceeds according to the equation:
4CH₃(CH₂)₁₀SH + O₂ + 2H₂O → 2CH₃(CH₂)₁₀SSCH₂(CH₂)₉CH₃ + 4NaOH
Temperature control is critical, with optimal ranges of 35-40°C ensuring maximum conversion while preventing over-oxidation to polysulfides [1]. Industrial reactors incorporate efficient heat removal systems and continuous monitoring of mercaptan sulfur content to track reaction progress [1].
Purification and recovery systems in industrial settings involve multi-stage distillation processes. The crude disulfide mixture undergoes primary distillation to remove low-boiling impurities, followed by precision rectification using towers with 10-50 theoretical plates and reflux ratios of 0.5-30 [2]. This approach consistently delivers undecyl disulfide with purities ranging from 80-99.9% [2].
Industrial operations also employ alternative oxidants such as hydrogen peroxide in specialized applications where faster reaction kinetics are required [1]. These processes typically operate under milder temperature conditions (25-45°C) but require more sophisticated catalyst systems to ensure selectivity [1].
Laboratory synthesis of undecyl disulfide through oxidative coupling represents the most versatile and widely employed methodology. Multiple oxidizing systems have been developed, each offering distinct advantages in terms of reaction conditions, selectivity, and yield [3] [4] [5].
Iodine-mediated oxidation provides one of the most efficient laboratory methods for undecyl disulfide synthesis. The reaction employs iodine in wet acetonitrile at room temperature, achieving yields exceeding 90% within one hour [4]. The mechanism involves initial formation of a thiol-iodine complex, followed by nucleophilic attack by a second thiol molecule to form the disulfide bond [4]. This method demonstrates excellent functional group tolerance and proceeds under mild conditions that preserve sensitive substituents [4].
Atmospheric oxygen oxidation in the presence of base catalysis offers an environmentally benign alternative. Studies demonstrate that undecyl mercaptan can be efficiently oxidized using air sparging in alkaline media, typically achieving 94% yields [1]. The reaction requires elevated temperatures (55°C) and extended reaction times (5-7 days), but offers the advantage of using abundant, inexpensive reagents [1].
Hydrogen peroxide systems provide rapid oxidation under controlled conditions. When conducted in fluoroalcohols or basic aqueous media, hydrogen peroxide efficiently converts thiols to disulfides with excellent yields [3]. The reaction mechanism involves formation of a sulfenic acid intermediate that rapidly condenses with another thiol molecule to yield the disulfide product [3].
Dimethyl sulfoxide-based oxidation under acidic conditions represents a unique approach utilizing readily available reagents. The combination of dimethyl sulfoxide with hydrogen iodide under acidic conditions provides good to excellent yields of disulfide products [3]. This method particularly benefits from the solvent properties of dimethyl sulfoxide, which facilitates dissolution of both polar and nonpolar reactants [3].
The reaction of undecyl halides with sodium thiosulfate represents a versatile synthetic route that proceeds through intermediate Bunte salt formation [6] [7]. This methodology offers significant advantages including odor-free operation and high functional group compatibility [6].
Direct reaction with sodium thiosulfate in dimethyl sulfoxide at 60-70°C provides a one-pot synthesis of symmetrical disulfides [7]. The reaction mechanism involves initial nucleophilic substitution to form the Bunte salt intermediate, followed by thermal decomposition and oxidative coupling to yield the final disulfide product [7]. This approach demonstrates broad substrate scope, accommodating primary, secondary, allylic, and benzylic halides [7].
Copper-catalyzed thiosulfate coupling employs transition metal catalysis to enhance reaction rates and selectivity [6]. The optimized system utilizes copper iodide (10 mol%) with imidazole as ligand in dimethyl sulfoxide at 80°C [6]. Reaction times are dramatically reduced to 2-5 minutes while maintaining excellent yields of 86-96% [6]. The copper catalyst facilitates both the initial thiosulfate coupling and subsequent oxidative dimerization steps [6].
Mechanism considerations for this transformation involve multiple elementary steps. The initial phase involves SN2 displacement of the halide by thiosulfate anion, forming the corresponding Bunte salt [7]. Under the reaction conditions, thermal decomposition of the Bunte salt generates thiyl radicals or disulfide anions that undergo coupling to form the final disulfide product [7].
Bunte salt intermediates serve as versatile precursors for disulfide synthesis, offering enhanced stability and purification advantages compared to free thiols [8] [9]. Multiple methodologies have been developed for converting undecyl Bunte salts to the corresponding disulfides [9] [10].
Hydrogen peroxide oxidation in deep eutectic mixtures represents an environmentally benign approach utilizing recyclable catalytic systems [9]. The optimized conditions employ choline chloride/para-toluenesulfonic acid deep eutectic mixture (20% volume/volume) in water at 60°C [9]. Reaction times of six hours consistently deliver yields of 85% with excellent reproducibility [9]. The deep eutectic mixture functions as both solvent and Brønsted acid catalyst, facilitating Bunte salt hydrolysis and subsequent oxidative coupling [9].
Imidazole-promoted synthesis in aqueous media provides a highly efficient and scalable methodology [10]. This thiol-free procedure produces disulfides in good to high yields through reaction of Bunte salts with imidazole under mild aqueous conditions [10]. The reaction mechanism involves nucleophilic activation of the thiosulfate group by imidazole, followed by elimination and oxidative dimerization [10].
Catalyst recycling and sustainability aspects of Bunte salt conversion methods demonstrate significant environmental advantages [9]. The deep eutectic mixture catalyst system can be recovered and reused multiple times without significant loss of activity [9]. After reaction completion, the disulfide product phase-separates from the aqueous catalyst phase, enabling straightforward product isolation and catalyst recovery [9].
Distillation techniques represent the primary purification method for undecyl disulfide. Simple distillation effectively removes low-boiling impurities including unreacted thiols, while fractional distillation using columns with appropriate theoretical plate numbers enables separation from closely related compounds [11] [2]. Industrial-scale operations typically employ rectification towers with 10-50 plates operating at reflux ratios of 0.5-30 [2].
Liquid-liquid extraction procedures utilize the differential solubility properties of disulfides versus thiols and other impurities [1]. Aqueous washing effectively removes ionic catalysts and inorganic salts, while organic solvent extraction can separate products based on polarity differences [1]. Multiple washing cycles with controlled temperature water (30-55°C) followed by dilute hydrochloric acid treatment efficiently removes copper and other metal contaminants [1].
Crystallization and recrystallization methods, while less commonly employed for liquid disulfides, can be utilized for solid derivatives or for achieving exceptional purity levels [9]. Controlled cooling from heated solutions or addition of anti-solvents can induce crystallization when dealing with functionalized undecyl disulfides [9].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for undecyl disulfide [12] [13]. Proton NMR spectra exhibit characteristic patterns including terminal methyl groups around 0.9 parts per million, methylene chains in the 1.2-1.4 parts per million region, and alpha-methylene protons adjacent to sulfur around 2.7 parts per million [13]. Carbon-13 NMR spectroscopy confirms the complete carbon framework with sulfur-bearing carbons appearing around 39 parts per million [13].
Mass spectrometry offers precise molecular weight determination and fragmentation pattern analysis [13]. The molecular ion peak for undecyl disulfide appears at mass-to-charge ratio 374, with characteristic fragmentation involving cleavage of the sulfur-sulfur bond to generate corresponding thiyl cation fragments [13]. Matrix-assisted laser desorption ionization (MALDI) and electrospray ionization (ESI) techniques provide accurate mass measurements for purity assessment [14].
Infrared spectroscopy enables functional group identification through characteristic absorption bands [15]. The sulfur-sulfur stretch appears as a weak absorption around 500 wavenumbers, while carbon-sulfur stretching occurs in the 700-600 wavenumber region [15]. Alkyl chain characteristics are confirmed through carbon-hydrogen stretching modes in the 2800-3000 wavenumber region [15].
Gas chromatography provides quantitative purity analysis and separation from related compounds [2]. Retention time comparison with authentic standards enables identification, while integration of peak areas allows precise quantification of main product versus impurities [2]. Coupled gas chromatography-mass spectrometry (GC-MS) combines separation with structural identification capabilities [2].
X-ray photoelectron spectroscopy (XPS) offers surface composition analysis and chemical state determination [16]. Sulfur 2p binding energies for disulfide bonds appear at characteristic positions distinct from thiols or oxidized sulfur species, enabling unambiguous identification of disulfide functionality [16]. This technique proves particularly valuable for analyzing surface-bound or functionalized undecyl disulfides [16].
Synthesis Method | Oxidant/Reagent | Conditions | Yield (%) | Reaction Time |
---|---|---|---|---|
Oxidative Coupling of Thiols | Oxygen/Air with base | 55°C, base catalysis | 94 | 5-7 days |
Oxidative Coupling of Thiols | Iodine (I₂) | Wet acetonitrile, room temperature | >90 | 1 hour |
Oxidative Coupling of Thiols | Hydrogen peroxide (H₂O₂) | Fluoroalcohols or basic conditions | Excellent | Variable |
Oxidative Coupling of Thiols | Dimethyl sulfoxide + HI | Acidic conditions | Good to excellent | Variable |
Reaction with Sodium Disulfide | Na₂S₂O₃·5H₂O | 60-70°C in DMSO | Good to excellent | Several hours |
Reaction with Sodium Disulfide | Sodium thiosulfate/Cu catalyst | DMSO, 80°C, Cu/ligand system | 86-96 | 2-5 minutes |
Bunte Salt Conversion | H₂O₂ + ChCl/p-TsOH | 60°C, aqueous, 6 hours | 85 | 6 hours |
Bunte Salt Conversion | Imidazole | Aqueous media, good yields | Good to high | Short |
Bunte Salt Conversion | Deep eutectic mixture | 60°C, water, recyclable catalyst | 82-95 | 6 hours |
Characterization Technique | Application | Key Features |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structure determination, purity assessment | ¹H, ¹³C NMR for structural confirmation |
Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns | MALDI-MS, ESI-MS for accurate mass |
Infrared Spectroscopy (IR) | Functional group identification (S-S stretch) | S-S stretch ~500 cm⁻¹ |
Gas Chromatography (GC) | Purity analysis, separation | Separation from thiols and other impurities |
X-ray Photoelectron Spectroscopy (XPS) | Surface composition, chemical states | S 2p binding energies for disulfide |
Differential Scanning Fluorimetry | Thermal stability assessment | Monitors disulfide bond integrity |
Size Exclusion Chromatography | Molecular size determination | Confirms monodispersity |
Raman Spectroscopy | S-S bond identification | C-S and S-S stretching modes |
Elemental Analysis | Sulfur content determination | Confirms molecular formula |
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